Silane, trimethyl-1-naphthalenyl-
Description
Significance and Scope of Research on Naphthalene-Substituted Silanes
Naphthalene-substituted silanes, such as trimethyl-1-naphthalenyl-silane, are significant due to the combined electronic and steric properties of the naphthalene (B1677914) and silane (B1218182) moieties. The naphthalene group, a polycyclic aromatic hydrocarbon (PAH), provides a platform for π-stacking interactions and can influence the electronic environment of the silicon atom. wikipedia.orgvedantu.com The trimethylsilyl (B98337) group, in turn, can act as a directing group in electrophilic aromatic substitution, a protective group, or a precursor for further functionalization.
Research in this area is broad, spanning from fundamental studies of their synthesis, structure, and reactivity to their application in materials science and organic synthesis. For instance, the incorporation of silicon can enhance lipophilicity and metabolic stability in medicinal chemistry contexts. researchgate.net Furthermore, the unique electronic properties of these compounds make them potential candidates for optoelectronic materials. researchgate.netoup.com
Historical Context of Organosilicon Chemistry and Aromatic Systems Integration
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.orgsbfchem.com This discovery laid the groundwork for a new branch of chemistry. sbfchem.com A significant leap forward came with Frederic Kipping's extensive research in the early 20th century, where he utilized Grignard reagents to synthesize various alkyl and aryl silanes, and for the first time, prepared silicone polymers. wikipedia.orgrichsilicone.com
The integration of aromatic systems, like naphthalene, with silicon has been a logical progression, driven by the desire to create molecules with tailored electronic and physical properties. The development of the "direct process" in the 1940s by Eugene Rochow and Richard Müller made functional organosilanes more accessible for industrial-scale production, further fueling research into diverse applications. The study of compounds like trimethyl-1-naphthalenyl-silane builds upon this rich history, exploring the nuanced interactions between a polycyclic aromatic system and a silicon center.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Si/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXIRVPOOYJMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170975 | |
| Record name | Silane, trimethyl-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-80-7 | |
| Record name | Silane, trimethyl-1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethyl-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-NAPHTHYL)TRIMETHYLSILANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Mechanistic Investigations of Formation Reactions
Understanding the mechanisms of these synthetic reactions is crucial for their optimization and broader application. In palladium-catalyzed reactions, the process typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For the silylation of aryl chlorides, a key step is the oxidative addition of the aryl chloride to a Pd(0) complex. organic-chemistry.org
In the migratory Sonogashira reaction for propargylic silanes, a key mechanistic feature is the aryl-to-alkyl palladium migration. nih.govresearchgate.netrsc.org This process generates a silylmethyl-palladium species, which is the key intermediate that reacts with the alkyne. nih.govresearchgate.netrsc.org The copper co-catalyst in the traditional Sonogashira reaction is believed to facilitate the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org
The polycondensation reactions proceed via repeated condensation steps between the monomer units, typically with the elimination of a small molecule like water. nih.gov The growth of the polymer chain continues until the monomers are consumed or the reaction reaches equilibrium. nih.gov
Role of Catalytic Systems and Reaction Conditions
The formation of the carbon-silicon bond at the 1-position of the naphthalene (B1677914) ring can be achieved through several catalytic strategies, primarily involving transition-metal-catalyzed C-H bond silylation or cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is paramount in determining the yield and regioselectivity of these transformations.
Transition Metal-Catalyzed C-H Silylation:
Direct C-H bond silylation represents an atom-economical approach to arylsilanes. Iridium-based catalytic systems have emerged as particularly effective for the silylation of arene C-H bonds. These reactions typically involve the dehydrogenative coupling of an arene with a hydrosilane.
Research has shown that the combination of an iridium precursor, such as [Ir(cod)(OMe)]2 (cod = 1,5-cyclooctadiene), with a nitrogen-based ligand is effective for the silylation of aromatic C-H bonds. The choice of ligand can significantly influence the catalytic activity. For instance, sterically hindered phenanthroline ligands have been shown to accelerate the rate of silylation. rsc.orgnih.gov While specific studies focusing solely on the trimethylsilylation of naphthalene are not extensively detailed in the provided results, the general principles of arene silylation can be applied. The reaction generally proceeds with high regioselectivity for the most sterically accessible C-H bond, which in the case of naphthalene, is the α-position (C1, C4, C5, C8).
A key challenge in these systems is the inhibition of the catalyst by the dihydrogen byproduct formed during the reaction. Performing the reaction under conditions that remove H₂, such as under a flow of nitrogen, can lead to significantly improved reaction rates and yields. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions provide a robust and versatile method for the formation of C-Si bonds. This approach typically involves the reaction of a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260), with a silicon-containing reagent.
The Sonogashira coupling, a well-established palladium-catalyzed reaction, can be adapted for the synthesis of alkynylsilanes, and the principles can be extended to the formation of arylsilanes. nih.gov For the synthesis of trimethyl-1-naphthalenyl-silane, a common strategy involves the coupling of 1-bromonaphthalene with a silylating agent like trimethylsilylethyne in the presence of a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2, and a copper(I) co-catalyst. nih.gov
The following table summarizes representative conditions for a Sonogashira-type coupling reaction.
Table 1: Representative Conditions for a Sonogashira-Type Cross-Coupling Reaction. nih.gov
While not a direct catalytic coupling to form the C(aryl)-Si bond, the classic approach involving the formation of an organometallic intermediate followed by reaction with a silyl (B83357) halide is highly efficient. For example, 1-bromonaphthalene can be converted to its Grignard reagent or organolithium species, which then readily reacts with chlorotrimethylsilane. The formation of 1-naphthyllithium from 1-bromonaphthalene and n-butyllithium at low temperatures, followed by quenching with trimethylsilyl (B98337) chloride, has been reported to produce trimethyl-1-naphthalenyl-silane in high yield. wikipedia.org
Ruthenium and Rhodium-Catalyzed Reactions:
Ruthenium and rhodium complexes are also known to catalyze C-H functionalization reactions. acs.orgscilit.comresearchgate.net However, many of the reported methods rely on the presence of a directing group on the substrate to achieve high regioselectivity, particularly for ortho-functionalization. rsc.orgacs.orgresearchgate.net For the non-directed silylation of a simple arene like naphthalene, these methods may be less straightforward or result in mixtures of isomers.
The following table outlines a generalized catalytic system for the directed C-H arylation of 1-naphthol (B170400) using a ruthenium catalyst, which illustrates the components often involved in such transformations.
Table 2: Generalized Conditions for Ruthenium-Catalyzed Directed C-H Functionalization. scilit.com
Reactivity and Transformation Studies of Naphthalene Substituted Silanes
Electrophilic and Nucleophilic Reactions at the Silicon Center
The silicon center in silanes, including trimethyl-1-naphthalenyl-silane, is a focal point for a variety of chemical transformations. Its reactivity is influenced by the attached groups and the nature of the attacking reagent. Both electrophilic and nucleophilic attacks at the silicon atom are fundamental processes in the application of organosilanes in organic synthesis.
The cleavage of the silicon-carbon or silicon-oxygen bond, often referred to as desilylation, is a critical reaction, particularly when silyl (B83357) groups are used as protecting groups for alcohols. wikipedia.org This process can be initiated by both acidic and fluoride-based reagents, with distinct mechanisms governing the reaction.
Acid-Catalyzed Cleavage:
Under acidic conditions, the deprotection of silyl ethers is a standard protocol. stackexchange.comechemi.com The mechanism is believed to proceed through a pentavalent silicon intermediate. stackexchange.com The reaction is initiated by the protonation of the oxygen atom of the silyl ether, making the silicon atom more electrophilic. A subsequent attack by a nucleophile (such as water or an alcohol) leads to the formation of this pentavalent intermediate, which then collapses to release the alcohol and a silyl species. stackexchange.com The rate of cleavage is highly dependent on the steric bulk of the substituents on the silicon atom. wikipedia.org For instance, the relative resistance to acidic cleavage follows the order: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). wikipedia.org This trend highlights the significant role of steric hindrance in stabilizing the silyl ether.
Fluoride-Mediated Cleavage:
Fluoride (B91410) ions are highly effective for cleaving silyl ethers due to the high strength of the silicon-fluorine bond. stackexchange.com The mechanism also involves a pentavalent silicon intermediate. stackexchange.com The fluoride ion attacks the silicon center, forming a hypervalent species that subsequently breaks down to release the alkoxide. stackexchange.com The choice of fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), and reaction conditions can allow for selective deprotection of different silyl ethers within the same molecule. rsc.orggelest.com For example, the trimethylsilyl (B98337) (TMS) group can be rapidly removed by fluoride ions. rsc.org The relative resistance to base-catalyzed cleavage, which is mechanistically similar to fluoride-mediated cleavage, also shows a dependence on the steric bulk of the silyl group. wikipedia.org
Table 1: Relative Resistance of Common Silyl Ethers to Cleavage
| Silyl Group | Abbreviation | Relative Resistance to Acidic Cleavage | Relative Resistance to Basic Cleavage |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data sourced from Wikipedia. wikipedia.org
Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. libretexts.org This reaction is a cornerstone of organosilicon chemistry, typically catalyzed by transition metals, most commonly platinum. libretexts.orgnih.gov The general mechanism often follows the Chalk-Harrod mechanism, which involves:
Oxidative Addition: The Si-H bond adds to the metal center. libretexts.org
Coordination and Insertion: The unsaturated substrate coordinates to the metal and then inserts into the metal-hydride bond. libretexts.org
Reductive Elimination: The resulting alkylsilyl-metal complex undergoes reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
A modified Chalk-Harrod mechanism has also been proposed where the alkene inserts into the metal-silyl bond instead. libretexts.org
The stereochemistry of hydrosilylation is a critical aspect, particularly in asymmetric synthesis. For terminal alkynes, cis-addition of the hydrosilane results in the (E)-alkenylsilane, while trans-addition yields the (Z)-isomer. libretexts.org With platinum catalysts, the reaction typically proceeds via cis-addition. libretexts.org Chiral ligands on the metal catalyst can induce enantioselectivity, leading to the formation of optically active organosilanes. For example, chiral palladium-catalyzed asymmetric hydrosilylation of styrene (B11656) with trichlorosilane (B8805176) produces 1-phenyl-1-silylethane with high regioselectivity. libretexts.org The stereochemical outcome is often governed by the steric features of the substrates and the nature of the catalyst system. nih.gov
Reactions Involving the Naphthalene (B1677914) Moiety
The naphthalene ring system in trimethyl-1-naphthalenyl-silane is susceptible to various reactions, most notably aromatic substitution. The presence of the trimethylsilyl group can influence the regioselectivity and reactivity of these transformations.
Naphthalene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com Substitution on naphthalene can occur at either the 1-position (alpha) or the 2-position (beta). The 1-position is typically more reactive because the carbocation intermediate formed during the reaction is better stabilized by resonance, allowing one of the aromatic rings to remain fully intact. libretexts.orgyoutube.com
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. youtube.com The trimethylsilyl group is known to be an ortho-, para-directing group in benzene systems, but its influence on the larger naphthalene system can be more complex. However, the inherent preference for substitution at the 1-position of naphthalene often dominates. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. youtube.com The conditions of the reaction, such as temperature and solvent, can sometimes alter the product distribution between the different positions on the naphthalene ring. libretexts.org
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (NAS) involves the attack of a nucleophile on an aromatic ring, replacing a leaving group. masterorganicchemistry.com This reaction is generally less common for electron-rich aromatic systems like naphthalene unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com The trimethylsilyl group is not a strong activating group for NAS. Therefore, such reactions on trimethyl-1-naphthalenyl-silane would likely require harsh conditions or the presence of other activating substituents on the naphthalene ring. The mechanism typically proceeds through an addition-elimination pathway, forming a Meisenheimer complex as an intermediate. masterorganicchemistry.com
Catalytic Activity and Coordination Chemistry
While direct studies on the catalytic activity of silane (B1218182), trimethyl-1-naphthalenyl- are not extensively detailed, the broader class of arylsilanes is recognized for its role in various catalytic processes, often as precursors or reagents. The coordination chemistry is dominated by the nature of the silicon center and the steric and electronic properties of its substituents. The 1-naphthalenyl group, being a bulky and electron-rich aromatic system, significantly influences the reactivity and coordination potential of the silicon atom.
In the presence of a rhodium catalyst, such as Wilkinson's catalyst, 1-naphthyldimethylsilane undergoes dehydrogenative coupling with anilines. This reaction forms Si-N bonds and demonstrates the ability of the silane to participate in catalytic cycles, likely involving oxidative addition of the Si-H bond to the metal center.
Lewis Acidity of Silicon Centers in Catalytic Cycles
The silicon center in organosilanes like trimethyl-1-naphthalenyl-silane possesses Lewis acidic character, although it is generally considered weak. This acidity can be leveraged in catalytic cycles, particularly in reactions involving the activation of Lewis basic substrates. The electrophilicity of the silicon atom is modulated by its substituents.
For instance, the reaction of 1-naphthylsilane with catechol, catalyzed by a ruthenium complex, proceeds via the formation of a silylene complex. In this catalytic cycle, the silicon center's interaction with the catalyst and the substrate is crucial. The Lewis acidity of silicon facilitates its coordination and subsequent transformations. The electron-donating nature of the trimethylsilyl groups can influence this acidity, but the potential for the silicon atom to expand its coordination sphere allows it to participate in catalytic transformations. Research has shown that the dehydrogenative silylation of ketones with 1-naphthylsilane can be catalyzed by indium(III) halides, where the Lewis acidic silicon center plays a role in the reaction mechanism.
| Catalyst System | Substrate | Reaction Type | Product | Reference |
| Ruthenium Complex | Catechol | Silylene formation | Silylene complex | |
| Rhodium (Wilkinson's catalyst) | Anilines | Dehydrogenative Coupling | Si-N bonded products | |
| Indium(III) Halides | Ketones | Dehydrogenative Silylation | Silyl ethers |
Advanced Spectroscopic and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ²⁹Si)
NMR spectroscopy is a cornerstone for the structural verification of trimethyl-1-naphthalenyl-silane.
¹H NMR: The proton NMR spectrum provides definitive evidence for the compound's structure. In a deuterated chloroform (B151607) (CDCl₃) solvent, the nine protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group appear as a sharp singlet at approximately 0.47 ppm. The seven protons of the naphthalene (B1677914) ring produce a complex multiplet pattern in the aromatic region, typically between 7.42 and 8.11 ppm. A detailed analysis reveals a multiplet for three protons from 7.42-7.53 ppm, a doublet of doublets for one proton at 7.69 ppm, a multiplet for two protons from 7.83-7.88 ppm, and a multiplet for the final proton from 8.08-8.11 ppm nih.gov.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| -Si(CH ₃)₃ | 0.47 | Singlet | 9H |
| Naphthyl-H | 7.42 - 7.53 | Multiplet | 3H |
| Naphthyl-H | 7.69 | Doublet of Doublets | 1H |
| Naphthyl-H | 7.83 - 7.88 | Multiplet | 2H |
| Naphthyl-H | 8.08 - 8.11 | Multiplet | 1H |
The ²⁹Si NMR chemical shift is particularly sensitive to the electronic environment. For aryl-substituted trimethylsilanes, the ²⁹Si resonance generally appears upfield (at a negative chemical shift) relative to the tetramethylsilane (B1202638) (TMS) standard. The introduction of the π-system of the naphthalene ring is expected to cause a shielding effect at the silicon nucleus lookchem.com.
Vibrational Spectroscopy: Raman and Infrared Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers insight into the bonding structure and functional groups present in trimethyl-1-naphthalenyl-silane. Although a specific, complete spectrum for this compound is not published, the expected bands can be reliably predicted based on analyses of its constituent moieties, such as trimethyl(phenyl)silane and naphthalene researchgate.netresearchgate.net.
Key Expected Vibrational Modes:
Trimethylsilyl Group Vibrations: Strong absorption bands corresponding to the Si-C stretching vibrations are characteristic. A strong band is expected around 1250 cm⁻¹ due to the symmetric deformation of the C-H bonds in the methyl groups attached to silicon, and another strong band appears near 840 cm⁻¹ from the Si-C stretch itself researchgate.net.
Naphthalene Ring Vibrations: The aromatic naphthalene system gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes at lower wavenumbers researchgate.net.
C-H Vibrations: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected in the 2900-3000 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Group |
| Aromatic C-H Stretch | > 3000 | Naphthalene |
| Methyl C-H Stretch | ~2900 - 3000 | Trimethylsilyl |
| Aromatic C=C Stretch | ~1400 - 1600 | Naphthalene |
| -CH₃ Symmetric Deformation | ~1250 | Trimethylsilyl |
| Si-C Stretch | ~840 | Trimethylsilyl |
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission Studies
The electronic properties of trimethyl-1-naphthalenyl-silane are significantly influenced by the interaction between the silicon atom and the naphthalene π-electron system. Studies show that the introduction of a trimethylsilyl group at the 1-position of the naphthalene chromophore results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is accompanied by an increase in the molar absorptivity (ε) and a notable enhancement of fluorescence intensity compared to unsubstituted naphthalene nih.govnist.gov.
These effects are attributed to σ-π mixing, where the σ-orbital of the C-Si bond interacts with the π-system of the naphthalene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO energy gap and thus a shift to longer absorption wavelengths nih.gov.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | λem (nm) |
| Naphthalene | 276 | 5200 | 323, 336 |
| Trimethyl-1-naphthalenyl-silane | 284 | 6900 | 329, 342 |
Fluorescence Lifetimes and Quantum Yield Determinations
The photophysical parameters of fluorescence quantum yield (Φf) and lifetime (τs) quantify the efficiency and dynamics of the emission process. For trimethyl-1-naphthalenyl-silane, the presence of the silyl (B83357) substituent leads to an increase in the fluorescence quantum yield and a decrease in the fluorescence lifetime when compared to naphthalene nih.gov. This suggests that the silyl group modifies the rates of both radiative and non-radiative decay pathways of the excited state.
Determinations in degassed cyclohexane (B81311) solution show a quantum yield (Φf) of 0.29 for trimethyl-1-naphthalenyl-silane, which is higher than that of naphthalene (0.21). The fluorescence lifetime (τs) under the same conditions is 61 nanoseconds, a significant reduction from naphthalene's 96 nanoseconds nih.gov. The lifetime is also sensitive to oxygen, showing a shorter duration in aerated solutions due to quenching effects nih.gov.
| Parameter | Naphthalene | Trimethyl-1-naphthalenyl-silane |
| Quantum Yield (Φf) (degassed) | 0.21 | 0.29 |
| Lifetime (τs) (degassed, ns) | 96 | 61 |
| Lifetime (τs) (aerated, ns) | 29 | 28 |
Fluorescence Quenching Mechanisms
The fluorescence of certain molecules can be diminished, or "quenched," by interaction with other chemical species. The fluorescence of 9,10-dicyanoanthracene (B74266) (DCA) is efficiently quenched by silyl-substituted naphthalenes, including trimethyl-1-naphthalenyl-silane nih.gov. The mechanism is believed to involve electron transfer from the naphthalene derivative (the donor) to the excited-state DCA (the acceptor).
Rate constants for this quenching process (kq), calculated using Stern-Volmer analysis, show a dependence on the steric bulk of the silyl group. Trimethyl-1-naphthalenyl-silane exhibits a quenching rate constant (kq = 4.35 × 10⁹ M⁻¹s⁻¹) that is lower than that of unsubstituted naphthalene (5.26 × 10⁹ M⁻¹s⁻¹). This indicates that the bulky trimethylsilyl group provides steric hindrance, slowing the rate at which the molecules can approach each other for effective electron transfer nih.gov.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is used to confirm the molecular weight of trimethyl-1-naphthalenyl-silane and to study its fragmentation patterns under ionization. The electron ionization (EI) mass spectrum provides a clear molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 200, corresponding to the compound's molecular weight (C₁₃H₁₆Si) nist.gov.
The most prominent peak in the spectrum is the base peak at m/z 185, which results from the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable [M-15]⁺ fragment. This fragmentation is characteristic of trimethylsilyl compounds. Another significant fragment appears at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
| m/z | Relative Intensity (%) | Assignment |
| 200 | 35 | [M]⁺ |
| 185 | 100 | [M - CH₃]⁺ |
| 73 | 15 | [Si(CH₃)₃]⁺ |
Solid-State Characterization for Thin Films and Materials
While specific studies on thin films of pure trimethyl-1-naphthalenyl-silane are not widely documented, the techniques for characterizing such materials are well-established. If this compound were used to form thin films, for instance through vapor deposition or as a component in a polymer matrix, its solid-state properties would be critical.
X-ray Diffraction (XRD): XRD would be employed to determine the degree of crystallinity of the film. It can distinguish between amorphous (disordered) and crystalline (ordered) structures and provide information on the packing of molecules.
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These microscopy techniques are used to investigate the surface morphology and topography of the thin film, revealing features such as grain size, roughness, and the presence of any defects researchgate.net.
Ellipsometry: This optical technique would be used to precisely measure the thickness and refractive index of the film.
Solid-State NMR: For bulk material or polymer composites, solid-state ¹³C and ²⁹Si NMR could provide information on molecular packing and conformation in the solid phase, as intermolecular effects can cause shifts compared to the solution state nih.gov.
These characterization methods are essential for understanding how the molecular properties of trimethyl-1-naphthalenyl-silane translate into the macroscopic properties of a material.
Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) for Morphology and Crystallinity
Specific research data from AFM and XRD analyses for Silane (B1218182), trimethyl-1-naphthalenyl- are not available in the reviewed literature.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Detailed electrochemical characterization data, specifically from cyclic voltammetry studies of Silane, trimethyl-1-naphthalenyl-, is not present in the accessible scientific literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties and chemical reactivity of molecules. Methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are central to these explorations.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and conformational preferences of molecules. By solving the Kohn-Sham equations, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. For trimethyl-1-naphthalenyl-silane, DFT calculations would model the three-dimensional arrangement of the trimethylsilyl (B98337) group relative to the naphthalene (B1677914) ring system.
In studies of related naphthalene derivatives, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT has been successfully used with the 6-31G(d,p) basis set to calculate and confirm molecular geometry, which showed good agreement with experimental X-ray diffraction data. nih.gov Such calculations also elucidate the stability of different conformers. For instance, in diheterophosphinane-2-sulfide derivatives, DFT has been used to determine that chair conformations are more stable than twist-boat forms. mdpi.com
Excimers, or excited-state dimers, are transient molecular complexes formed between an excited molecule and a ground-state molecule of the same species. DFT can be employed to investigate the potential energy surfaces of these complexes, predicting their binding energies and optimal geometries. This analysis is crucial for understanding the photophysical properties of trimethyl-1-naphthalenyl-silane in concentrated solutions or solid states, where excimer formation can significantly alter fluorescence spectra.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronically excited states. researchgate.netrsc.org It is a primary tool for simulating optical properties, such as UV-visible absorption and emission spectra. researchgate.net By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) and intensities of electronic transitions within the molecule.
For trimethyl-1-naphthalenyl-silane, TD-DFT would be used to characterize the nature of its electronic transitions, such as π-π* transitions within the naphthalene ring. The method also allows for the optimization of excited-state geometries, which is essential for simulating fluorescence and phosphorescence phenomena and for calculating the Stokes shift—the difference between the absorption and emission maxima. researchgate.net The accuracy of TD-DFT makes it invaluable for rationalizing how structural modifications or changes in the solvent environment affect the optical behavior of the compound. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com A small HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron. mdpi.com
DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. nih.govaimspress.com For trimethyl-1-naphthalenyl-silane, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO distribution would indicate the most likely region to accept an electron. Analysis of these orbitals helps in understanding intramolecular charge transfer (ICT) characteristics. nih.gov In a study of a naphthalene sulfonamide derivative, the calculated HOMO and LUMO energies were used to confirm that charge transfer occurs within the molecule. nih.gov
Table 1: Key Concepts in HOMO-LUMO Analysis
| Term | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy often correlates with better electron-donating capability. aimspress.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy often correlates with better electron-accepting capability. aimspress.com |
| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive and easily polarizable. mdpi.comaimspress.com |
| Charge Transfer | The transfer of electronic charge between different parts of a molecule upon excitation | Characterized by the spatial separation of the HOMO and LUMO. Crucial for understanding non-linear optical properties and reactivity. nih.govresearchgate.net |
Aromaticity Assessments (e.g., NICS Values, Isodesmic Isomerization Energies for Silanaphthalenes)
Aromaticity is a fundamental concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the magnetic criterion of aromaticity. github.iomdpi.com It involves placing a "ghost" atom (a probe with no charge or basis functions) at the center of a ring and calculating the negative of the magnetic shielding at that point. github.io
A negative NICS value (e.g., NICS(0) for the ring center or NICS(1) for 1 Å above the plane) indicates a diatropic ring current, which is a hallmark of aromaticity. researchgate.net Conversely, a positive value signifies a paratropic current and antiaromaticity, while a value near zero suggests non-aromaticity. researchgate.net For trimethyl-1-naphthalenyl-silane, NICS calculations would be performed on each of the fused rings of the naphthalene moiety to quantify their individual aromatic character. This method is sensitive enough to detect variations in aromaticity due to substitution.
Another approach involves calculating isodesmic isomerization energies. This method would compare the energy of silanaphthalenes (isomers of naphthalene where one or more carbon atoms are replaced by silicon) with appropriate non-aromatic reference compounds to quantify the stabilization energy conferred by aromaticity.
In Silico Modeling for Biological and Pharmacological Relevance of Naphthalene Derivatives
In silico modeling uses computational methods to predict the interactions and effects of chemical compounds in biological systems, aiding in drug discovery and development. ijpsjournal.com Naphthalene derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.govrasayanjournal.co.inresearchgate.net Computational tools can screen large libraries of such compounds to identify promising candidates for further experimental testing.
A crucial step in early-stage drug discovery is the prediction of a compound's "drug-likeness." This is often assessed using criteria like Lipinski's Rule of Five, which outlines molecular properties that are common in orally active drugs. ijpsjournal.com Computational platforms like SwissADME are used to calculate these properties from a molecule's structure. ijpsjournal.com
Furthermore, in silico tools can predict potential biological activities. Programs such as PASS (Prediction of Activity Spectra for Substances) Online analyze a molecule's structure to predict its likely biological activities based on a vast database of known active compounds. ijpsjournal.com Molecular docking simulations are another powerful technique used to predict how a ligand, such as a naphthalene derivative, binds to the active site of a biological target like an enzyme or receptor. ijpsjournal.comnih.gov The docking score provides an estimate of the binding affinity, helping to prioritize compounds with the highest potential for therapeutic effect. ijpsjournal.com For instance, studies on other naphthalene derivatives have used these methods to identify potential anticancer agents by simulating their binding to targets like tubulin. nih.gov
Table 2: Common Parameters for In Silico Drug-Likeness and ADME Prediction
| Parameter | Description | Typical Value for Drug-Likeness (Lipinski's Rule) |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the substance. | ≤ 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | ≤ 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |
| Human Intestinal Absorption | The predicted percentage of absorption from the human gut. | High (>90%) is desirable. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Prediction of whether the compound can cross the BBB. | Yes/No prediction. researchgate.net |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japsonline.com This method is widely employed in drug discovery and materials science to understand and predict molecular interactions.
In the context of Silane (B1218182), trimethyl-1-naphthalenyl-, molecular docking simulations would theoretically be used to investigate its potential binding affinity and interaction modes with various protein targets. The process would involve:
Preparation of the Ligand: The 3D structure of Silane, trimethyl-1-naphthalenyl- would be generated and optimized for charge and geometry.
Selection and Preparation of a Receptor: A specific protein target would be chosen based on a hypothesis about the compound's potential biological activity. The protein's 3D structure, typically obtained from the Protein Data Bank, would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site. japsonline.com
Docking Algorithm: A docking program would be used to systematically explore the conformational space of the ligand within the protein's binding site, calculating the binding energy for each pose. jbcpm.com
Analysis of Results: The resulting poses would be ranked based on their predicted binding affinities (e.g., in kcal/mol). jbcpm.com The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues would be analyzed to understand the basis of the binding.
Despite the established methodology, no specific molecular docking studies featuring Silane, trimethyl-1-naphthalenyl- as the ligand have been identified in the surveyed literature.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. dtic.mil For Silane, trimethyl-1-naphthalenyl-, computational chemistry methods like Density Functional Theory (DFT) could be employed to study its reactivity.
A typical computational study of a reaction mechanism involving Silane, trimethyl-1-naphthalenyl- would entail:
Defining the Reaction: A specific reaction, such as hydrolysis, oxidation, or a coupling reaction, would be defined.
Calculating Reactant and Product Structures: The geometries of the reactants, products, and any intermediates would be optimized to find their lowest energy conformations.
Locating the Transition State: The transition state structure, which represents the highest energy point along the reaction coordinate, would be located. This is a critical step in understanding the reaction's kinetics.
Calculating the Activation Energy: The energy difference between the reactants and the transition state would be calculated to determine the activation energy barrier for the reaction.
Mapping the Reaction Pathway: The entire reaction pathway, from reactants to products through the transition state, would be mapped to provide a comprehensive understanding of the mechanism.
While studies on the reaction mechanisms of other silanes, such as trimethylmethoxysilane, have been conducted, there is no available research that specifically details the computational elucidation of reaction mechanisms for Silane, trimethyl-1-naphthalenyl-. dtic.mil
Applications and Advanced Materials Science
Role in Organic Electronics and Optoelectronic Devices
The integration of aromatic and silicon-based functionalities makes trimethyl-1-naphthalenyl-silane a candidate for developing novel materials for electronic and optoelectronic applications.
Organic field-effect transistors (OFETs) that can conduct both holes and electrons, known as ambipolar OFETs, are critical components for creating complex logic circuits, such as complementary metal-oxide-semiconductor (CMOS)-like inverters, from a single semiconductor material. researchgate.net The performance of these devices is highly dependent on the molecular structure and film morphology of the organic semiconductor used. nih.gov Research has demonstrated high-performance ambipolar transistors using various organic materials, achieving balanced hole and electron mobilities. researchgate.netrsc.org For instance, a nonchlorinated solvent-processed polymer achieved record ambipolar performance with hole and electron mobilities of 3.06 and 2.81 cm² V⁻¹ s⁻¹, respectively. nih.gov Similarly, OFETs based on dicyanonaphthacene have shown ambipolar responses with mobilities in the range of 10⁻³ cm²/V·s. nih.gov
While naphthalene-containing compounds are actively studied for these applications, and silane (B1218182) treatment is a known method to enhance electron transport researchgate.net, specific research detailing the direct application or performance of Silane, trimethyl-1-naphthalenyl- in OFETs is not prominently featured in available literature. However, its structure suggests potential as a modifying layer or component in such devices.
Table 1: Performance of Selected Ambipolar Organic Materials
| Semiconductor Material | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Solvent |
|---|---|---|---|
| PITTI-BT Polymer | 3.06 | 2.81 | p-xylene (non-chlorinated) |
| Ph-BTBT-10/PMMA/ZnO | 0.11 | 0.34 | Solution Process |
| Ph2-IDPL | ~10⁻³ | ~10⁻³ | N/A |
| 5,12-dicyanonaphthacene | ~10⁻³ | ~10⁻³ | N/A |
This table presents data for various ambipolar materials to illustrate typical performance metrics in the field. researchgate.netnih.govrsc.orgnih.gov
The naphthalene (B1677914) group is a well-established fluorophore, and its derivatives are frequently used to design fluorescent chemosensors. nih.govmdpi.com These sensors operate on principles like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule causes a significant increase in fluorescence intensity. nih.gov For example, naphthalene-derived Schiff bases have been successfully synthesized to act as highly selective and sensitive fluorescent probes for metal ions such as Al³⁺ and Zn²⁺. nih.govrsc.org The detection mechanism often involves the formation of a complex between the sensor and the metal ion, which restricts intramolecular rotation and enhances the fluorescence emission. rsc.org
Silane, trimethyl-1-naphthalenyl- incorporates this fluorescent naphthalene unit. This structure allows it to function as a building block for fluorescent probes. The trimethylsilyl (B98337) group can be used to anchor the fluorescent naphthalene moiety onto the surface of substrates like silica (B1680970) or glass, or to integrate it into larger silicon-based polymer systems, creating solid-state sensors or probes with tailored properties. Reactivity-based sensors using the amino-1,8-naphthalimide structure have also been developed for detecting hazardous chemicals like phosgene. rsc.orgiitpkd.ac.in
Catalysis and Catalytic Support Materials
Silane coupling agents are instrumental in modifying the surfaces of catalytic supports to enhance their performance, and they can also serve as precursors for synthesizing new catalytic materials.
Zeolites are crystalline aluminosilicates with a porous structure, widely used as adsorbents and catalysts. nih.govnih.gov Their surface properties can be tailored by modification with silane coupling agents. nih.govitu.edu.tr This process, known as silanization, involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the hydroxyl groups on the zeolite surface, grafting the silane molecule onto it. researchgate.netresearchgate.net
Studies have shown that modifying NaP1 zeolite with silanes like tetraethoxysilane (TEOS) and (3-mercaptopropyl)trimethoxysilane (B106455) (MPTS) successfully grafts these molecules to the aluminosilicate (B74896) backbone, altering the surface chemistry and texture. nih.govresearchgate.net This modification can change the surface from hydrophilic to hydrophobic, improving its capacity to adsorb non-polar molecules. Given its large, non-polar naphthalene group, modifying a zeolite with Silane, trimethyl-1-naphthalenyl- would significantly increase the hydrophobicity of the zeolite surface, making it a potentially effective adsorbent for removing aromatic pollutants from water.
Table 2: Chemical Composition of NaP1 Zeolite Before and After Silane Modification
| Sample | Al₂O₃ (%) | SiO₂ (%) |
|---|---|---|
| Unmodified NaP1 | 17.76 | 45.31 |
| NaP1:TEOS | 18.61 | 48.33 |
| NaP1:MPTS | 17.97 | 48.75 |
| NaP1:TESPT | 14.49 | 48.44 |
Data adapted from a study on modifying NaP1 zeolite with various silanes, demonstrating the change in surface silica content upon successful modification. nih.gov
Organosilanes are valuable precursors for producing silicon-based functional materials, such as silicon carbide (SiC) and silicon carbonitride (SiCN), through processes like Chemical Vapor Deposition (CVD). gelest.comresearchgate.net A suitable precursor must have sufficient volatility and thermal stability to be transported into the deposition chamber and decompose controllably on the substrate surface. researchgate.net For example, trimethyl(phenyl)silane has been demonstrated as a viable precursor for depositing dielectric films of hydrogenated silicon carbide. researchgate.net Methylsilanes are used in the semiconductor industry to deposit low-k dielectric films and barrier layers. gelest.com
Silane, trimethyl-1-naphthalenyl-, with its silicon-carbon bond and significant carbon content from the naphthalene ring, can be considered a precursor for depositing carbon-rich silicon carbide (SiCₓ) films. The presence of the bulky aromatic group could influence the composition, structure, and electronic properties of the resulting film, making it a candidate for specialized electronic or coating applications.
Emerging Applications in Polymer Science and Composites
The dual functionality of Silane, trimethyl-1-naphthalenyl- makes it a promising candidate for use as a coupling agent or modifier in advanced polymer systems and composites. Silane coupling agents are widely used to improve the interfacial adhesion between inorganic fillers (like zeolite, silica, or clay) and organic polymer matrices. researchgate.netresearchgate.netwitpress.com This improved adhesion is crucial for transferring stress from the polymer to the stronger filler, thereby enhancing the mechanical properties of the composite material. witpress.com
The mechanism involves the silane acting as a molecular bridge: the silane part reacts with the inorganic filler, while the organic part (in this case, the naphthalene group) interacts with the polymer matrix. researchgate.netmdpi.com The use of silane treatment has been shown to increase the decomposition and melting temperature of EVA/zeolite composites, indicating improved thermal stability. witpress.com Given its aromatic naphthalene tail, Silane, trimethyl-1-naphthalenyl- would be particularly effective in composites where the polymer matrix is also aromatic (e.g., polystyrene, polycarbonate), as the similar chemical nature would promote strong interfacial compatibility through π-π stacking interactions. This could lead to polymer composites with enhanced mechanical strength, thermal stability, and potentially new optical or electronic properties conferred by the naphthalene moiety. drexel.edu
Integration into Silane-Containing Schiff Base Oligomers for Optoelectronic Properties
Recent research has focused on the incorporation of silane and naphthalene units into π-conjugated Schiff base oligomers to create materials with significant potential in optoelectronics. nih.govgoogle.com While not always explicitly starting from Silane, trimethyl-1-naphthalenyl-, the synthesis of these oligomers involves the reaction of silicon-based dialdehydes with naphthalene diamine derivatives, demonstrating the synergy between these chemical moieties. nih.govgoogle.com
The general synthetic strategy involves high-temperature polycondensation reactions. nih.gov For instance, silicon-based dialdehydes can be reacted with 1,4-diaminonaphthalene in the presence of a catalyst like p-toluenesulfonic acid (TsOH) and a dehydrating agent such as anhydrous calcium sulfate. nih.gov The resulting oligo-SBs (oligo-Schiff bases) containing naphthalene units exhibit several key properties that make them suitable for optoelectronic applications. nih.govgoogle.comepo.org
These materials generally show high thermal stability, with degradation temperatures often exceeding 450 °C. google.comepo.org This thermal robustness is crucial for the longevity and reliability of electronic devices. The incorporation of different silane cores, such as dimethylsilane (B7800572) (DMS) or tetraphenylsilane (B94826) (TPS), allows for the fine-tuning of the oligomers' properties. nih.govgoogle.com For example, the use of a TPS core can enhance solubility in non-polar solvents and lead to higher molecular weights. nih.govepo.org
From an optoelectronic standpoint, these silane-containing naphthalene Schiff base oligomers display broad absorption and emission in the visible spectrum. google.com Their optical properties can be tuned, with emissions ranging from deep blue to blue, depending on the specific structure of the silane and naphthalene components. google.comepo.org This tunability is a significant advantage in the design of organic light-emitting diodes (OLEDs) and other display technologies. The extended π-conjugation across the oligomer backbone, facilitated by the naphthalene and imine groups, is responsible for these optical characteristics. google.com
The optical band gap (Egopt) of these materials, a critical parameter for semiconductors, has been found to be in the range of 2.60 eV to 3.67 eV, classifying them as wide-bandgap materials. google.comepo.org The ability to achieve a lower band gap is influenced by factors such as higher molecular weight, which extends the π-conjugation. google.com Computational studies, including Density Functional Theory (DFT), have provided further insights, showing that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are localized on different parts of the oligomer, which is a key aspect of their electronic behavior. google.comepo.org
These findings underscore the potential of integrating naphthalene and silane moieties into Schiff base oligomers as a promising strategy for developing advanced materials for a variety of optoelectronic applications. nih.govgoogle.com
Table 1: Properties of Silane-Containing Naphthalene Schiff Base Oligomers
| Property | Observation | Reference |
|---|---|---|
| Synthesis Method | High-temperature polycondensation of silicon-based dialdehydes and naphthalene diamine derivatives. | nih.gov |
| Thermal Stability | High thermal resistance, with degradation temperatures above 450 °C. | google.comepo.org |
| Solubility | Moderate solubility in common organic solvents; can be enhanced by incorporating TPS cores. | nih.govepo.org |
| Optical Emission | Broad emission in the visible spectrum, tunable from deep blue to blue. | google.comepo.org |
| Optical Band Gap (Egopt) | Wide-bandgap materials, with values ranging from 2.60 eV to 3.67 eV. | google.comepo.org |
Dental Polymerizable Compositions and Biomaterials
A comprehensive review of the scientific literature did not yield specific studies on the integration or application of Silane, trimethyl-1-naphthalenyl- in dental polymerizable compositions or biomaterials. The field of dental materials extensively utilizes silane coupling agents to promote adhesion between the organic resin matrix and inorganic fillers. nih.gov The most commonly researched and applied silane in this context is 3-methacryloxypropyltrimethoxysilane (MPTMS). nih.gov
The primary function of silanes in dental composites is to form a durable chemical bridge between the silica-based fillers and the polymer matrix, enhancing the mechanical properties and longevity of the restoration. nih.gov While various organofunctional trialkoxysilanes have been investigated for dental applications, the research has predominantly focused on silanes that possess a polymerizable group, such as a methacrylate, which can copolymerize with the dental resin monomers. nih.gov
There is no current research available that specifically investigates the use of Silane, trimethyl-1-naphthalenyl- as a coupling agent or an additive in dental composites or biomaterials. Therefore, its effects on the properties of such materials remain unknown.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of arylsilanes, including trimethyl-1-naphthalenyl-silane, is a well-established field, but there is a continuous drive towards more efficient, sustainable, and atom-economical methods. Future research should focus on moving beyond traditional Grignard or organolithium-based syntheses, which often require harsh conditions and stoichiometric reagents.
Promising areas for development include:
Direct C-H Silylation: The direct catalytic silylation of the naphthalene (B1677914) C-H bond with a silicon source like trimethylsilane (B1584522) is a highly attractive, atom-economical approach. Research into catalysts based on earth-abundant metals, such as potassium tert-butoxide, has shown success in the silylation of various aromatic heterocycles and could be extended to naphthalene systems. gesamp.orgnih.govthermofishersci.in These methods operate under mild conditions and often generate only hydrogen gas as a byproduct, aligning with the principles of green chemistry. gesamp.org
Metal-Free Catalysis: The use of visible-light-mediated, metal-free C-Si bond formation is a rapidly emerging and sustainable strategy. zmsilane.com Exploring photoredox catalysis or hydrogen atom transfer (HAT) mechanisms for the synthesis of trimethyl-1-naphthalenyl-silane could offer milder reaction conditions and avoid contamination of the product with metal residues. zmsilane.com
Transition-Metal Catalyzed Cross-Coupling: While palladium-catalyzed cross-coupling reactions of aryl halides with hydrosilanes are known, further development of catalysts with higher turnover numbers and broader substrate scope is still needed. nih.gov Research into nickel-catalyzed silylation of aryl chlorides and C-O electrophiles presents a cost-effective alternative to palladium. mdpi.com
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Catalyst Type | Advantages | Challenges |
| Direct C-H Silylation | Earth-Abundant Metals (e.g., K-OtBu), Transition Metals (e.g., Ni, Ru) | High atom economy, reduced waste, mild conditions | Regioselectivity control on the naphthalene ring |
| Metal-Free Catalysis | Organic Photoredox Catalysts | Avoids metal contamination, sustainable (uses visible light) | Catalyst stability and efficiency, substrate scope |
| Cross-Coupling Reactions | Palladium, Nickel, Zinc | Well-established, good functional group tolerance | Pre-functionalization of naphthalene required, potential metal contamination |
Exploration of Advanced Functionalization and Derivatization Strategies
The trimethyl-1-naphthalenyl-silane molecule can serve as a versatile building block for more complex structures. Future research should explore novel ways to functionalize both the naphthalene ring and the trimethylsilyl (B98337) group to create a diverse library of derivatives with tailored properties.
Key strategies for exploration include:
Peri-C-H Functionalization: The C-H bond at the 8-position (peri-position) of the naphthalene ring is sterically accessible and can be a target for intramolecular functionalization. For instance, ruthenium-catalyzed annulation of 1-naphthylsilanes with alkynes has been shown to produce silaphenalenes through C-H bond cleavage at this position. gesamp.org While this has been demonstrated with 1-naphthyldiphenylsilane, adapting this methodology for trimethyl-1-naphthalenyl-silane could lead to novel silicon-containing polycyclic aromatic compounds. gesamp.org
Cross-Coupling Reactions: The silicon-carbon bond in trimethyl-1-naphthalenyl-silane can be activated for cross-coupling reactions. The Hiyama coupling, which utilizes organosilanes as coupling partners, is a powerful tool for C-C bond formation. frontiersin.org Research could focus on developing conditions for the efficient coupling of trimethyl-1-naphthalenyl-silane with various organic electrophiles. This could involve the in-situ generation of a more reactive silanol (B1196071) or silanolate species from the parent silane (B1218182). nih.gov
Derivatization of the Silyl (B83357) Group: The methyl groups on the silicon atom can be modified. For example, the synthesis of related silanes with functional groups on the alkyl chains attached to the silicon opens up possibilities for post-synthetic modification, such as "click" chemistry, to attach other molecules or polymers. thermofishersci.in
Deeper Understanding of Structure-Property Relationships for Targeted Applications
A thorough understanding of how the molecular structure of trimethyl-1-naphthalenyl-silane and its derivatives dictates their physical and chemical properties is crucial for designing materials with specific functions. The interplay between the electron-donating trimethylsilyl group and the π-conjugated naphthalene system is of particular interest.
Future research should focus on:
Photophysical Properties: Studies on related 1-silyl-substituted naphthalenes have shown that the introduction of a silyl group causes a bathochromic shift (a shift to longer wavelengths) in the absorption and fluorescence spectra, along with an increase in fluorescence intensity. gesamp.org This is attributed to σ-π conjugation between the silicon-carbon bond and the naphthalene π-system, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). gesamp.org A systematic investigation into the photophysical properties of a wider range of functionalized trimethyl-1-naphthalenyl-silane derivatives is needed to fine-tune their emission color and quantum yield for applications in organic light-emitting diodes (OLEDs) or fluorescent probes.
Electronic Properties: The introduction of the silyl group influences the electronic properties of the naphthalene core. gesamp.org Detailed experimental and computational studies are required to quantify the impact of further functionalization on the HOMO and LUMO energy levels, ionization potential, and electron affinity. This knowledge is essential for designing these molecules for use in organic electronics as charge transport materials or semiconductors.
Steric and Conformational Effects: The bulky trimethylsilyl group can influence the packing of these molecules in the solid state, which in turn affects their bulk properties. X-ray crystallographic studies of a series of derivatives would provide valuable information on their solid-state structures and intermolecular interactions.
The following table summarizes the known effects of silyl substitution on the properties of naphthalene and highlights areas for future investigation:
| Property | Effect of Trimethylsilyl Group | Future Research Directions |
| Absorption Maximum | Bathochromic shift (to longer wavelengths) gesamp.org | Quantify shifts with different functional groups on the naphthalene ring. |
| Fluorescence Emission | Bathochromic shift and increased intensity gesamp.org | Tune emission color and quantum yield for specific applications. |
| HOMO Energy Level | Increased energy level gesamp.org | Investigate the effect of electron-withdrawing/donating groups on the naphthalene ring. |
| Solid-State Packing | Influenced by the bulky silyl group | Correlate crystal packing with charge transport properties. |
Integration into Multifunctional Hybrid Materials
The unique properties of trimethyl-1-naphthalenyl-silane make it an attractive candidate for incorporation into multifunctional hybrid materials, where it can impart desirable characteristics to the final product.
Future research avenues in this area include:
Polymer and Oligomer Synthesis: The naphthalene-silane moiety can be incorporated into the backbone or as a pendent group in polymers. For example, polysiloxanes with pendent naphthalene diimides have been synthesized for their electron-accepting properties. gesamp.orgnih.gov Similarly, poly(imide siloxane) copolymers containing naphthalene units have been developed, demonstrating high thermal stability. thermofishersci.in Trimethyl-1-naphthalenyl-silane could serve as a precursor to monomers for such polymers, or as a model compound to understand the properties of the naphthalene-silicon linkage.
Surface Modification of Inorganic Materials: Silane coupling agents are widely used to modify the surface of inorganic materials like silica (B1680970) nanoparticles, glass, and metal oxides. frontiersin.org Trimethyl-1-naphthalenyl-silane, or a derivative with a hydrolyzable group on the silicon atom, could be used to graft the naphthalene moiety onto these surfaces. This could be used to alter the surface properties, for example, to create hydrophobic coatings or to introduce fluorescent labels. nih.govrsc.org
Organic-Inorganic Hybrid Composites: The compound could be a component in sol-gel processes to create organic-inorganic hybrid materials. organic-chemistry.org The naphthalene unit could provide photoactive or electronic functionality, while the silane part would form a stable inorganic network. Such materials could find applications in coatings, sensors, or catalysis. organic-chemistry.org
Biological and Environmental Impact Studies of Naphthalene-Silane Compounds
As with any novel chemical compound, a thorough investigation of its potential biological and environmental impact is essential for responsible development and application. There is currently a lack of specific data for trimethyl-1-naphthalenyl-silane.
Future research in this critical area should address:
Biodegradation and Environmental Fate: The environmental persistence of this compound needs to be assessed. The silane part of the molecule is susceptible to hydrolysis, which could be an initial step in its degradation. gesamp.org The subsequent fate of the resulting naphthalenyl-silanol and the ultimate biodegradation of the naphthalene ring would need to be investigated. Bacteria capable of degrading naphthalene are known, and their ability to metabolize this silylated derivative should be explored. frontiersin.orgnih.govnih.gov
Bioaccumulation Potential: The lipophilicity of the compound suggests a potential for bioaccumulation. Studies to determine its octanol-water partition coefficient and its uptake and depuration in relevant organisms are necessary to assess this risk. While the environmental instability of some simple silanes makes their bioaccumulation unlikely, the properties of this specific hybrid molecule are unknown. gesamp.org
Q & A
Q. How is the molecular structure of Trimethyl-1-naphthalenylsilane characterized using spectroscopic methods?
- Methodological Answer : Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks. For example, the naphthalene ring protons (C2–C10) and trimethylsilyl groups (C11–O1) can be distinguished via chemical shifts and coupling patterns, as seen in similar naphthalene derivatives . Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups, such as Si–C bonds (~1250 cm⁻¹) and aromatic C–H stretches (~3050 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns. Proper sample handling under inert conditions is critical due to silane reactivity .
Q. What are the common synthetic routes for preparing Trimethyl-1-naphthalenylsilane in laboratory settings?
- Methodological Answer : A standard approach involves Grignard reactions between 1-naphthylmagnesium bromide and chlorotrimethylsilane. Alternatively, Sonogashira coupling can link a naphthalene moiety to a trimethylsilyl-acetylene group, as demonstrated in related silane-naphthalene hybrids . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography with non-polar solvents (e.g., hexane). Yield optimization requires strict moisture control to prevent silane hydrolysis .
Intermediate Research Questions
Q. What methodologies are recommended for assessing the environmental persistence of Trimethyl-1-naphthalenylsilane?
Q. How do researchers design experiments to evaluate the thermal stability of Trimethyl-1-naphthalenylsilane in polymer composites?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air (heating rate: 10°C/min) identifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions (e.g., glass transition in composites). For interfacial stability, dynamic mechanical analysis (DMA) measures storage/loss moduli. Comparative studies using silane-modified polyurea (as in ) validate enhancements in thermal resistance.
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicological data for Trimethyl-1-naphthalenylsilane across different experimental models?
- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., cytochrome P450 activity in rodents vs. humans). Comparative metabolomics using LC-HRMS identifies species-dependent metabolites. In vitro-in vivo extrapolation (IVIVE) models bridge cell-based assays (e.g., hepatic microsomes) and whole-organism data. Contradictions in oxidative stress markers (e.g., glutathione depletion) require dose-response alignment and route-specific exposure adjustments (inhalation vs. dermal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
